1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a 2-fluorophenyl group and a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl moieties. Its molecular formula is C₁₇H₂₀F₂N₆O₃ (molecular weight: 394.38 g/mol; CAS: 2034468-81-8) . The fluorophenyl group may enhance metabolic stability and lipophilicity, while the pyrrolidinyl-triazine moiety likely influences binding affinity and solubility. Urea-triazine derivatives are often explored as herbicides, particularly as acetolactate synthase (ALS) inhibitors, which disrupt branched-chain amino acid synthesis in plants .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O2/c1-25-16-21-13(20-14(22-16)23-8-4-5-9-23)10-18-15(24)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8-10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMFAAHCSTZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea typically involves multiple steps, starting with the reaction of 2-fluorophenylamine with methoxytriazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of advanced materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related urea-triazine derivatives:
Key Structural and Functional Differences
Substituent Effects on Activity: The pyrrolidinyl group in the target compound may improve soil adsorption compared to morpholino derivatives (e.g., ), as pyrrolidine’s lower polarity increases lipophilicity. Fluorophenyl vs. Chlorophenyl/Sulfonyl Groups: Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine in chlorsulfuron , while sulfonyl groups in triasulfuron and tritosulfuron increase ALS inhibition potency .
Environmental and Toxicological Profiles: Tritosulfuron’s trifluoromethyl groups contribute to high aquatic toxicity (EC50 < 1 mg/L; M-factor = 10) . Triasulfuron’s chloroethoxy group increases soil mobility, whereas the pyrrolidinyl group in the target compound may limit leaching due to stronger soil adsorption .
Synthetic Accessibility :
- The target compound’s pyrrolidinyl-triazine moiety is synthesized via nucleophilic substitution (e.g., reacting pyrrolidine with chlorotriazine intermediates), a common method for triazine derivatives .
Research Findings and Implications
- Herbicidal Activity: Sulfonylurea analogs (e.g., triasulfuron, tritosulfuron) exhibit nanomolar ALS inhibition, but the target compound’s non-sulfonyl urea structure may alter binding kinetics. Pyrrolidine’s conformational flexibility could enhance interaction with ALS’s hydrophobic pockets .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
